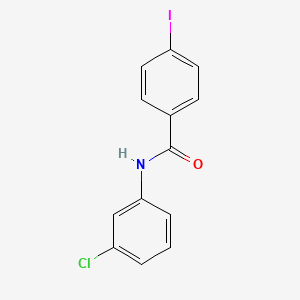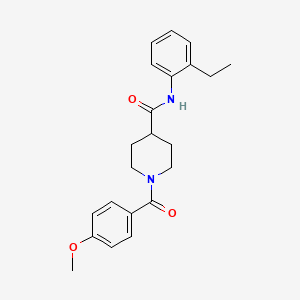
N-(3-chlorophenyl)-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-iodobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CI-1011 and is a potent inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism.
Mechanism of Action
N-(3-chlorophenyl)-4-iodobenzamide inhibits ACAT by binding to the enzyme's active site and preventing the formation of cholesterol esters. This leads to a decrease in the amount of cholesterol that is stored in cells, which can have beneficial effects in the treatment of atherosclerosis. In cancer cells, N-(3-chlorophenyl)-4-iodobenzamide induces apoptosis by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-iodobenzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit ACAT activity in a dose-dependent manner. It has also been found to induce apoptosis in cancer cells. In animal studies, N-(3-chlorophenyl)-4-iodobenzamide has been shown to reduce atherosclerotic lesions in the aorta and to inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-4-iodobenzamide in lab experiments is its potency as an ACAT inhibitor. This makes it a useful tool for studying the role of ACAT in cholesterol metabolism and atherosclerosis. Another advantage is its ability to induce apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs. One limitation of using N-(3-chlorophenyl)-4-iodobenzamide is its relatively low yield in the synthesis process. This can make it difficult and expensive to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-4-iodobenzamide. One area of research is the development of new ACAT inhibitors based on the structure of this compound. These inhibitors could have potential therapeutic applications in the treatment of atherosclerosis and other diseases related to cholesterol metabolism. Another area of research is the development of new anticancer drugs based on the mechanism of action of N-(3-chlorophenyl)-4-iodobenzamide. These drugs could be used to induce apoptosis in cancer cells and to inhibit tumor growth. Finally, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-4-iodobenzamide in humans, which could lead to the development of new drugs for the treatment of atherosclerosis and cancer.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-iodobenzamide involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This intermediate is then reacted with 3-chloroaniline in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-4-iodobenzamide. The yield of this reaction is typically around 50-60%.
Scientific Research Applications
N-(3-chlorophenyl)-4-iodobenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to be a potent inhibitor of ACAT, an enzyme involved in cholesterol metabolism. ACAT inhibitors have been shown to have potential therapeutic applications in the treatment of atherosclerosis, a disease characterized by the buildup of cholesterol in the arteries. N-(3-chlorophenyl)-4-iodobenzamide has also been studied for its potential use in cancer treatment. It has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJKRRLUQXYBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-iodobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5185833.png)

![5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185847.png)

![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185855.png)
![3-(anilinocarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5185863.png)
![N-[(allylamino)carbonothioyl]benzamide](/img/structure/B5185869.png)
![N-[2-(3,5-dioxo-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5185874.png)
![N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5185877.png)
![N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5185888.png)
![ethyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5185900.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5185923.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185926.png)